3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid
Description
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol This compound features a tetrahydrothiophene ring substituted with a hydroxyl group and a propanoic acid moiety
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-(3-hydroxythiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O3S/c8-6(9)1-2-7(10)3-4-11-5-7/h10H,1-5H2,(H,8,9) |
InChI Key |
GCLJWUDYNUAKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a thiol with an appropriate alkene under acidic conditions to form the tetrahydrothiophene ring. Subsequent hydroxylation and carboxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(3-Oxotetrahydrothiophen-3-yl)propanoic acid.
Reduction: Formation of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanol.
Substitution: Formation of 3-(3-Halotetrahydrothiophen-3-yl)propanoic acid or 3-(3-Aminotetrahydrothiophen-3-yl)propanoic acid.
Scientific Research Applications
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propanoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a tetrahydrothiophene ring.
3-Pyridinepropionic acid: Contains a pyridine ring instead of a tetrahydrothiophene ring.
3,3,3-Trifluoropropanoic acid: Features trifluoromethyl substitution instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
3-(3-Hydroxytetrahydrothiophen-3-yl)propanoic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on neuroprotective, antioxidant, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydrothiophene ring, which contributes to its unique biological activity.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives of indole-3-propionic acid have demonstrated significant neuroprotection against oxidative stress and neurotoxicity in various cell lines, such as SH-SY5Y and primary rat neurons. These compounds showed the ability to prevent cell death induced by amyloid-beta peptide and other neurotoxic agents, indicating a potential role for this compound in treating neurodegenerative disorders .
Table 1: Neuroprotective Activity of Related Compounds
| Compound | Cell Line | Neurotoxic Agent | Protection (%) |
|---|---|---|---|
| Indole-3-propionic acid | SH-SY5Y | Aβ-peptide | 80% |
| 5-Methoxy-indole carboxylic acid | Primary Neurons | DDTC-induced lipid peroxidation | 75% |
| This compound | TBD | TBD | TBD |
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively and inhibit lipid peroxidation. This activity is critical in protecting cells from oxidative damage, which is a significant factor in the progression of various diseases, including cancer and neurodegeneration .
Antimicrobial Activity
Emerging research indicates that derivatives of propanoic acid compounds exhibit substantial antimicrobial activity against multidrug-resistant pathogens. For example, amino acid derivatives with a phenolic moiety have shown effectiveness against ESKAPE group bacteria and drug-resistant Candida species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL, demonstrating their potential as therapeutic agents against resistant infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4-Hydroxyphenyl amino propanoic acid | MRSA | 1 |
| 4-Hydroxyphenyl amino propanoic acid | Candida auris | 8 |
| This compound | TBD | TBD |
Case Studies
A recent study focused on the synthesis and evaluation of various derivatives of propanoic acids revealed that modifications at specific positions significantly enhance their biological activities. The incorporation of hydroxyl groups was found to improve both neuroprotective and antimicrobial properties .
In another case, a derivative similar to this compound was evaluated for its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
